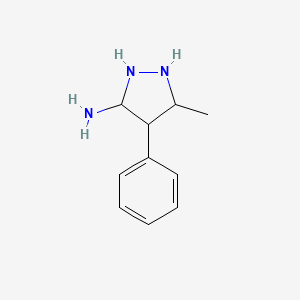
5-Methyl-4-phenyl-3-pyrazolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-phenyl-3-pyrazolidinamine is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and a phenyl group at the 4-position. Pyrazolidine derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-3-pyrazolidinamine typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at temperatures ranging from 0°C to 78°C .
Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions, which are advantageous due to their simplicity and efficiency. For example, the reaction of phenylhydrazine with ethyl acetoacetate under solvent-free conditions can yield the desired product with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-4-phenyl-3-pyrazolidinamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolidinones and pyrazolidines, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
5-Methyl-4-phenyl-3-pyrazolidinamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-phenyl-3-pyrazolidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Used as an analgesic and anti-inflammatory agent.
Uniqueness: 5-Methyl-4-phenyl-3-pyrazolidinamine is unique due to its specific substitution pattern on the pyrazolidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
5-methyl-4-phenylpyrazolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,11H2,1H3 |
Clave InChI |
CYJRUXUBQIGEFL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(NN1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















